molecular formula C25H34N2O3 B11338241 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11338241
M. Wt: 410.5 g/mol
InChI Key: OLZWGVGNZVUHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with azepane, methoxyphenyl, and propan-2-yloxy substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl and propan-2-yloxy groups. The final step involves the formation of the benzamide linkage.

    Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions.

    Propan-2-yloxy Group Addition: The propan-2-yloxy group can be added using nucleophilic substitution reactions.

    Benzamide Formation: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the benzamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-(propan-2-yloxy)benzamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-(propan-2-yloxy)benzamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H34N2O3/c1-19(2)30-23-14-10-21(11-15-23)25(28)26-18-24(27-16-6-4-5-7-17-27)20-8-12-22(29-3)13-9-20/h8-15,19,24H,4-7,16-18H2,1-3H3,(H,26,28)

InChI Key

OLZWGVGNZVUHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.